N-(2,4-dimethylphenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine
Description
N-(2,4-DIMETHYLPHENYL)-N-(6-METHYL-1,2-DIHYDROPYRAZOLO[1,5-B][1,2,4]THIADIAZOL-2-YL)AMINE is a complex organic compound that belongs to the class of heterocyclic compounds
Properties
Molecular Formula |
C13H16N4S |
|---|---|
Molecular Weight |
260.36 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine |
InChI |
InChI=1S/C13H16N4S/c1-8-4-5-11(9(2)6-8)14-13-15-12-7-10(3)16-17(12)18-13/h4-7,13-15H,1-3H3 |
InChI Key |
JFVYGJSNFKDCKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2NC3=CC(=NN3S2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHYLPHENYL)-N-(6-METHYL-1,2-DIHYDROPYRAZOLO[1,5-B][1,2,4]THIADIAZOL-2-YL)AMINE typically involves the following steps:
Formation of the Pyrazolothiadiazole Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with thiadiazole precursors under acidic or basic conditions.
Substitution Reaction:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIMETHYLPHENYL)-N-(6-METHYL-1,2-DIHYDROPYRAZOLO[1,5-B][1,2,4]THIADIAZOL-2-YL)AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
N-(2,4-DIMETHYLPHENYL)-N-(6-METHYL-1,2-DIHYDROPYRAZOLO[1,5-B][1,2,4]THIADIAZOL-2-YL)AMINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in various biological assays to study its effects on different cellular pathways and targets.
Mechanism of Action
The mechanism of action of N-(2,4-DIMETHYLPHENYL)-N-(6-METHYL-1,2-DIHYDROPYRAZOLO[1,5-B][1,2,4]THIADIAZOL-2-YL)AMINE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as inflammation or cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-DIMETHYLPHENYL)-N-(1,2-DIHYDROPYRAZOLO[1,5-B][1,2,4]THIADIAZOL-2-YL)AMINE: Similar structure but lacks the methyl group on the pyrazolothiadiazole core.
N-(2,4-DIMETHYLPHENYL)-N-(6-METHYL-1,2-DIHYDROPYRAZOLO[1,5-B][1,2,4]THIADIAZOL-3-YL)AMINE: Similar structure but with a different substitution pattern on the pyrazolothiadiazole core.
Uniqueness
N-(2,4-DIMETHYLPHENYL)-N-(6-METHYL-1,2-DIHYDROPYRAZOLO[1,5-B][1,2,4]THIADIAZOL-2-YL)AMINE is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
